molecular formula C17H16N4O3 B11335540 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate

4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate

Cat. No.: B11335540
M. Wt: 324.33 g/mol
InChI Key: IDINHPUUYFATPS-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a 2-propoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 2-propoxybenzoic acid. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions . The phenyl tetrazole intermediate can then be reacted with 2-propoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the ester group or the tetrazole ring, leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in enzymes or receptors, thereby modulating their activity. The phenyl and propoxybenzoate groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)phenyl 2-propoxybenzoate: Similar structure but with a triazole ring instead of a tetrazole ring.

    4-(1H-imidazol-1-yl)phenyl 2-propoxybenzoate: Contains an imidazole ring instead of a tetrazole ring.

    4-(1H-pyrazol-1-yl)phenyl 2-propoxybenzoate: Features a pyrazole ring in place of the tetrazole ring.

Uniqueness

The uniqueness of 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate lies in its tetrazole ring, which provides distinct electronic properties and binding capabilities compared to other heterocycles. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique properties.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-propoxybenzoate

InChI

InChI=1S/C17H16N4O3/c1-2-11-23-16-6-4-3-5-15(16)17(22)24-14-9-7-13(8-10-14)21-12-18-19-20-21/h3-10,12H,2,11H2,1H3

InChI Key

IDINHPUUYFATPS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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